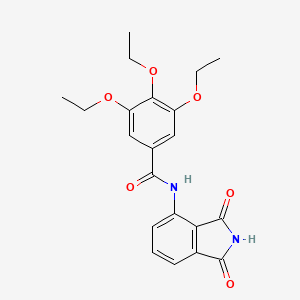

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-triethoxybenzamide

Description

This compound features a benzamide core substituted with three ethoxy groups at the 3-, 4-, and 5-positions, linked via an amide bond to a 4-amino-1,3-dioxoisoindoline (phthalimide) moiety. The phthalimide group confers rigidity and planar geometry, while the triethoxybenzamide segment may enhance solubility and influence electronic properties.

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-4-27-15-10-12(11-16(28-5-2)18(15)29-6-3)19(24)22-14-9-7-8-13-17(14)21(26)23-20(13)25/h7-11H,4-6H2,1-3H3,(H,22,24)(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQUUHYWROZWMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common method involves the reaction of 3,4,5-triethoxybenzoic acid with phthalic anhydride to form an intermediate, which is then subjected to amide formation reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-triethoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-triethoxybenzamide as an antitumor agent. The compound exhibits inhibitory effects on specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that derivatives of isoindole compounds can act as effective inhibitors of key enzymes involved in tumor growth, such as cyclin-dependent kinases and epidermal growth factor receptors .

Anti-inflammatory Properties

There is growing evidence supporting the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Phosphodiesterase Inhibition

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-triethoxybenzamide has been studied for its role as a phosphodiesterase inhibitor. This mechanism is crucial for the modulation of intracellular signaling pathways related to inflammation and immune responses. Such inhibition may lead to therapeutic benefits in treating chronic inflammatory conditions .

Synthesis of Heterocycles

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows it to undergo multiple reactions leading to the formation of complex organic molecules with potential biological activities .

Development of Novel Drugs

The synthetic versatility of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-triethoxybenzamide has attracted attention for developing novel pharmaceuticals. Its derivatives are being explored for their potential use in treating diseases such as cancer and neurodegenerative disorders due to their ability to modulate biological pathways effectively .

Organic Electronics

Research indicates that this compound can be utilized in organic electronic devices due to its favorable electronic properties. Its application in organic light-emitting diodes (OLEDs) and organic solar cells is being investigated, showing promise in enhancing device performance through improved charge transport properties .

Photovoltaic Materials

The incorporation of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-triethoxybenzamide into photovoltaic materials has been explored to improve light absorption and energy conversion efficiency in solar cells . The compound's ability to form stable films makes it a candidate for further research in renewable energy applications.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences

A relevant analog, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), shares the benzamide backbone but differs in substituents:

- Amide substituent : The target compound uses a phthalimide group, while the analog employs a hydroxy-dimethylethyl group.

- Benzene ring substituents : The target has three ethoxy groups (electron-donating), whereas the analog has a single methyl group (moderately electron-donating).

Crystallographic Analysis

Both compounds rely on X-ray diffraction for structural validation. The widespread use of SHELX software () underscores its role in refining small-molecule structures, particularly for confirming amide bond geometry and substituent orientation .

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-triethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C20H24N4O6

- Molecular Weight : 416.43 g/mol

- CAS Number : 1957235-57-2

- SMILES Notation : CC(C)(C)OC(=O)NCCNc1cccc2C(=O)N(C3CCC(=O)NC3=O)C(=O)c12

This structure indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives, including N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-triethoxybenzamide. Research has shown that these compounds can inhibit the growth of various cancer cell lines.

In Vitro Studies

In vitro assays have demonstrated that isoindole derivatives exhibit cytotoxicity against several cancer cell lines. For instance, a study evaluated the effects of these compounds on A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results showed varying degrees of cytotoxicity:

| Cell Line | Compound | IC50 (μM) at 48 hours |

|---|---|---|

| A549 | 3 | 114.25 |

| A549 | 4 | 116.26 |

| HeLa | 3 | 148.59 |

| HeLa | 4 | 140.60 |

These findings indicate that the isoindole derivatives have a stronger effect on A549 cells compared to HeLa cells .

In Vivo Studies

Further investigations involved in vivo studies using xenograft models in nude mice. After administering the compounds, tumor growth was monitored over a period of 60 days. The results indicated significant reductions in tumor size in treated groups compared to controls, suggesting the potential for these compounds as therapeutic agents against lung cancer .

The biological activity of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-triethoxybenzamide may be attributed to its ability to inhibit specific enzymes involved in cancer progression. Some isoindole derivatives have been identified as potential inhibitors of tyrosine kinase enzymes, which play crucial roles in cell signaling pathways related to cancer cell proliferation and survival .

Toxicological Studies

Toxicological assessments are critical for understanding the safety profile of new compounds. In studies involving N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-triethoxybenzamide:

- Histopathological examinations revealed no significant adverse effects on vital organs at therapeutic doses.

- Weight monitoring of the subjects indicated no significant loss compared to control groups during the treatment period.

These findings suggest a favorable safety profile for further development .

Q & A

Q. What are the optimal synthetic routes for preparing N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3,4,5-triethoxybenzamide, and how can purity be maximized?

Methodological Answer : Synthesis typically involves multi-step protocols starting with functionalized chalcones or isoindole precursors. For example, terphenyl derivatives (structurally analogous) are synthesized via iterative coupling reactions, as seen in the preparation of 4,4′-difluoro chalcone derivatives . Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt for benzamide linkage.

- Cyclization : Acid-catalyzed or thermal cyclization to form the isoindole-1,3-dione moiety.

- Purity optimization : Recrystallization from ethanol/water mixtures (common for benzamides) or preparative HPLC with C18 columns (≥95% purity) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer :

- NMR : 1H/13C NMR to confirm the isoindole ring (δ ~7.5–8.5 ppm for aromatic protons) and triethoxy groups (δ ~1.3–4.3 ppm for –OCH2CH3) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ for C21H22N2O6: 399.15).

- HPLC : Reverse-phase methods (e.g., 70:30 acetonitrile/water with 0.1% TFA) to assess purity .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell culture media.

- Surfactants : Polysorbate-80 (0.01% w/v) to stabilize hydrophobic compounds .

- pH adjustment : For ionizable groups, buffer systems (e.g., phosphate buffer at pH 7.4) enhance solubility.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?

Methodological Answer :

- X-ray crystallography : Resolve ambiguity by growing single crystals (e.g., slow evaporation from dichloromethane/hexane) and solving the structure. Orthorhombic space groups (e.g., P212121) are common for benzamide derivatives .

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian 09 at B3LYP/6-31G* level) to validate tautomeric forms or conformational preferences .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when biological activity data is inconsistent?

Methodological Answer :

- Fragment-based design : Synthesize analogs with modular substitutions (e.g., replacing triethoxy groups with methoxy or halogens) to isolate electronic vs. steric effects .

- Multivariate analysis : Apply PCA or PLS regression to correlate physicochemical descriptors (logP, polar surface area) with activity trends. Tools like MOE or Schrodinger Suite enable systematic SAR modeling .

Q. How can molecular docking predict interactions with biological targets, and what are common pitfalls?

Methodological Answer :

- Target selection : Prioritize proteins with known benzamide-binding pockets (e.g., kinases or GPCRs). Use PDB structures (e.g., 4HTC for kinase inhibitors).

- Docking protocols : AutoDock Vina or Glide with flexible ligand sampling. Validate poses via MD simulations (e.g., 100 ns NAMD runs) to assess stability .

- Pitfalls : Over-reliance on rigid receptors; always cross-validate with mutagenesis or SPR binding assays .

Q. What experimental controls are critical when observing off-target effects in cellular assays?

Methodological Answer :

- Negative controls : Use structurally related but inactive analogs (e.g., N-methylated isoindole derivatives) to distinguish target-specific effects.

- Orthogonal assays : Combine luciferase reporter gene assays with Western blotting (e.g., phospho-antibodies for kinase targets) .

- CRISPR knockouts : Validate target engagement by testing in isogenic cell lines lacking the putative target protein .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (oral vs. IV administration). Poor absorption (e.g., logD >3) often explains efficacy gaps .

- Metabolite identification : LC-MS/MS to detect rapid hydrolysis of triethoxy groups, which may deactivate the compound in vivo .

Q. What statistical methods are appropriate for reconciling replicate variability in dose-response assays?

Methodological Answer :

- Robust regression : Use nonlinear mixed-effects models (e.g., NLME in R) to handle heteroscedasticity.

- Outlier detection : Grubbs’ test or Mahalanobis distance to exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.